3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one
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Overview
Description
“3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one” is a complex organic compound that features both an oxazole and a beta-carboline moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one” typically involves multi-step organic reactions. The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes, while the beta-carboline moiety can be prepared via Pictet-Spengler reactions involving tryptamines and aldehydes. The final step would involve coupling these two moieties under specific conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the beta-carboline moiety.
Reduction: Reduction reactions could be used to modify the oxazole ring or the carbonyl group.
Substitution: Various substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with beta-carboline moieties are often studied for their potential neuroprotective and anticancer properties.
Medicine
Medicinally, such compounds could be investigated for their potential as therapeutic agents in treating neurological disorders or cancers.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds containing beta-carboline and oxazole moieties often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,2,3,4-tetrahydro-beta-carbolin-2-yl)propan-1-one
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-beta-carbolin-3-yl)propan-1-one
Uniqueness
The unique combination of the oxazole and beta-carboline moieties in “3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one” may confer distinct biological activities and chemical properties that are not observed in similar compounds.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C19H21N3O2/c1-12-14(13(2)24-21-12)7-8-19(23)22-10-9-16-15-5-3-4-6-17(15)20-18(16)11-22/h3-6,20H,7-11H2,1-2H3 |
InChI Key |
FZOKNAXREHOTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
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